molecular formula C9H12O2 B14529337 4-Methyl-2-oxaspiro[4.4]non-3-en-1-one CAS No. 62484-81-5

4-Methyl-2-oxaspiro[4.4]non-3-en-1-one

Cat. No.: B14529337
CAS No.: 62484-81-5
M. Wt: 152.19 g/mol
InChI Key: MHHICQKCIGVFOJ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxaspiro[4.4]non-3-en-1-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the broader class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the oxaspiro moiety and the enone functionality makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxaspiro[4.4]non-3-en-1-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentanecarboxylate. The reaction is carried out in the presence of a base such as potassium t-butoxide in t-butyl alcohol, followed by acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxaspiro[4.4]non-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone functionality can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the enone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Epoxides and diketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

4-Methyl-2-oxaspiro[4.4]non-3-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxaspiro[4.4]non-3-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functionality allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxaspiro[4.4]non-3-en-1-one is unique due to its specific spirocyclic structure and the presence of the enone functionality. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

62484-81-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-methyl-2-oxaspiro[4.4]non-3-en-1-one

InChI

InChI=1S/C9H12O2/c1-7-6-11-8(10)9(7)4-2-3-5-9/h6H,2-5H2,1H3

InChI Key

MHHICQKCIGVFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=O)C12CCCC2

Origin of Product

United States

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